

Application Notes and Protocols for Chlorophyll c Extraction from Diatom Cultures

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Compound of Interest

Compound Name: *chlorophyll c*

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Introduction

Diatoms are a major group of microalgae and are among the most common types of phytoplankton. They are a rich source of various bioactive compounds, including chlorophylls. **Chlorophyll c** is an accessory pigment found in diatoms and other chromophyte algae, playing a crucial role in photosynthesis.^{[1][2][3]} The accurate extraction and quantification of **chlorophyll c** are essential for various research applications, including physiological studies, biomass estimation, and the discovery of novel therapeutic agents. This document provides a detailed protocol for the extraction of **chlorophyll c** from diatom cultures.

Data Presentation: Comparison of Extraction Solvents

The choice of solvent is a critical factor in the efficient extraction of chlorophylls from diatoms. The table below summarizes various solvents and solvent systems commonly used, along with their key characteristics.

Solvent/Solvent System	Ratio (v/v)	Key Features & Considerations	References
90% Acetone	-	Widely used for spectrophotometric and HPLC analysis. Good for extracting chlorophylls a and c. [4] Requires cell disruption for efficient extraction.	[4]
100% Methanol	-	An effective solvent for chlorophyll extraction.[5] Can be used for both spectrophotometric and chromatographic analysis.	[5][6]
95% or 90% Ethanol	-	A suitable alternative to acetone and methanol.[7]	[7]
Chloroform:Methanol	1:2	A highly efficient solvent mixture for extracting a broad range of pigments.[8] [9] Often used in protocols aiming for the purification of multiple pigments.[8] [9][10]	[8][9][10]

Acetone:Diethyl Ether	2:6	Effective for the co-extraction of chlorophylls and other valuable compounds like fucoxanthin and fatty acids.[11]	[11]
Dimethyl Sulfoxide (DMSO) followed by Methanol	-	DMSO is particularly effective for species that are difficult to extract.[12] This sequential extraction can improve the recovery of chlorophylls.	[12]

Experimental Protocol: Chlorophyll c Extraction from Diatom Cultures

This protocol details a standard method for **chlorophyll c** extraction using 90% acetone, suitable for subsequent spectrophotometric or HPLC analysis.

Materials:

- Diatom culture
- 90% Acetone (v/v in water)
- Centrifuge and centrifuge tubes
- Sonicator or tissue grinder
- Glass fiber filters (e.g., Whatman GF/F)
- Filtration apparatus
- Volumetric flasks

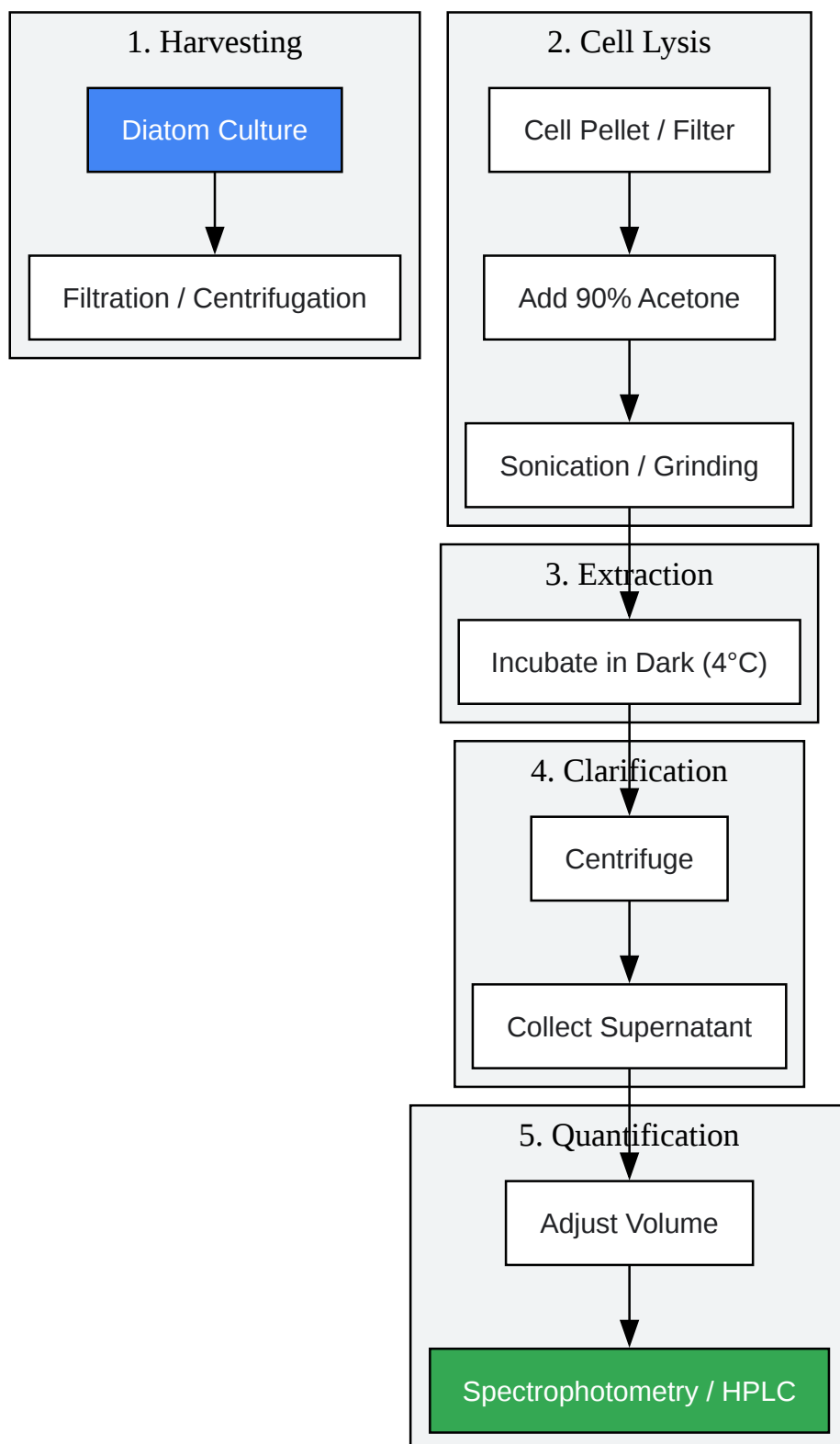
- Spectrophotometer or HPLC system
- Vortex mixer
- Pipettes

Procedure:

- Harvesting Diatom Cells:
 - Harvest a known volume of the diatom culture in the exponential growth phase by filtration onto a glass fiber filter under low vacuum.[\[13\]](#)
 - Alternatively, for larger volumes, centrifuge the culture (e.g., at 4000 rcf for 10 minutes at 4°C) to pellet the cells.[\[9\]](#) Discard the supernatant.
- Cell Lysis (Mechanical Disruption):
 - The silica-based cell walls of diatoms necessitate mechanical disruption for efficient pigment release.[\[14\]](#)
 - Sonication: Resuspend the cell pellet or place the filter in a known volume of 90% acetone. Sonicate the sample on ice for approximately 10 minutes or until the cell suspension appears homogenous.[\[9\]](#)[\[14\]](#)
 - Grinding: If a sonicator is not available, the cell pellet can be ground with a mortar and pestle with the addition of a small amount of 90% acetone and acid-washed sand.[\[5\]](#)[\[15\]](#)
- Pigment Extraction:
 - After cell disruption, transfer the acetone-cell mixture to a centrifuge tube.
 - Vortex the mixture thoroughly and then incubate in the dark at 4°C for 12-24 hours to ensure complete extraction of the pigments.
- Clarification of the Extract:

- Centrifuge the extract at a high speed (e.g., 10,000 rcf for 10 minutes at 4°C) to pellet the cell debris and filter paper fragments.[\[8\]](#)[\[9\]](#)
- Carefully transfer the supernatant containing the extracted pigments to a clean volumetric flask.
- Volume Adjustment and Storage:
 - Bring the final volume of the extract to a known volume using 90% acetone.
 - Store the extract in the dark and on ice to prevent pigment degradation. Analysis should be performed as soon as possible, preferably within a few hours.
- Quantification:
 - Spectrophotometry: Measure the absorbance of the extract at specific wavelengths. For **chlorophyll c**, readings are typically taken at 630 nm.[\[16\]](#)[\[17\]](#) The concentration can be calculated using established trichromatic equations.[\[18\]](#)
 - High-Performance Liquid Chromatography (HPLC): For more accurate and detailed analysis of different **chlorophyll c** forms (c1, c2, and c3) and other pigments, HPLC is the preferred method.[\[16\]](#)[\[19\]](#)[\[20\]](#) This technique separates the individual pigments before quantification.[\[19\]](#)

Mandatory Visualization



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Caption: Experimental workflow for **chlorophyll c** extraction from diatom cultures.

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